
3,4-Dimethylphenylboronic acid
Übersicht
Beschreibung
3,4-Dimethylphenylboronic acid is a boronic acid derivative with the molecular formula C8H11BO2 . It has an average mass of 149.983 Da and a monoisotopic mass of 150.085205 Da .
Synthesis Analysis
Boronic acids, including 3,4-Dimethylphenylboronic acid, are generally synthesized using a variety of methods. One common method involves the use of palladium-catalyzed reactions such as the Suzuki-Miyaura reaction . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular structure of 3,4-Dimethylphenylboronic acid consists of a phenyl ring with two methyl groups attached at the 3rd and 4th positions and a boronic acid group .Chemical Reactions Analysis
Boronic acids, including 3,4-Dimethylphenylboronic acid, are known for their ability to form reversible covalent bonds with diols, which is a key feature in many chemical reactions . They are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
3,4-Dimethylphenylboronic acid has a density of 1.1±0.1 g/cm3, a boiling point of 304.9±52.0 °C at 760 mmHg, and a flash point of 138.2±30.7 °C . It has two hydrogen bond acceptors and two hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Suzuki Cross-Coupling Reactions 3,4-Dimethylphenylboronic acid and its derivatives are utilized in Suzuki cross-coupling reactions. These reactions are fundamental in the synthesis of various complex organic compounds. For instance, bis(3,5-dimethylphenyl)borinic acid, a related compound, was coupled with a vinyl triflate using Suzuki cross-coupling conditions, efficiently transferring both aryl groups from boron (Winkle & Schaab, 2001).
Vibrational Spectroscopy and Computational Studies Similar boronic acids, like 4-Mercaptophenylboronic acid, have been the subject of vibrational spectroscopy and computational studies to understand their molecular structure and spectroscopic parameters. This includes investigation into the molecular dimer and characteristic frequencies of the compounds (Parlak et al., 2015).
Synthesis Improvement and Applications Research on various alkyl-phenylboronic acids, including 3,4-dimethylphenylboronic acid, focuses on improving synthesis processes and applications in electronics, chemistry, medicine, and biology. This includes studies on synthesis using the Grignard reagent method and exploring factors like temperature, reaction time, and reactant molar ratio (Deng et al., 2009).
Carboxylation Reactions with CO2 Arylboronic acids, closely related to 3,4-dimethylphenylboronic acid, are used in Rhodium(I)-catalyzed carboxylation reactions with CO2. These reactions are significant for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).
Mass Spectrometry in Saccharide Analysis Derivatives of 3,4-dimethylphenylboronic acid have been employed in reaction mass spectrometry for saccharides. This involves forming negatively-charged boronate ions with saccharides, aiding in identifying sugars through their characteristic ions (Yang & Chen, 1993).
- including those similar to 3,4-dimethylphenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonds between hetero N-atoms and –B(OH)2 groups, which have applications in materials science and nanochemistry (Pedireddi & Seethalekshmi, 2004).
Environmental Applications In environmental science, substituted phenols like 3,4-dimethylphenol, a close analogue of 3,4-dimethylphenylboronic acid, are studied for their biodegradation in industrial effluents. This research is crucial for understanding and mitigating the environmental impact of these compounds (Tomei & Annesini, 2008).
Polymorphism in Crystal Formation Research on dimethoxyphenylboronic acid, similar to 3,4-dimethylphenylboronic acid, explores polymorphism in crystal formation. This includes investigations into how different conditions and additives can influence the crystallization process, which is significant for pharmaceutical and material science applications (Semjonova & Be̅rziņš, 2022).
Spectroscopic and Theoretical Studies Theoretical and experimental studies of compounds like 2,4-dimethoxyphenylboronic acid provide insight into the molecular structures and vibrational properties of these compounds, which is essential for applications in chemistry and materials science (Alver, 2011).
- benzaldehyde. This application is particularly important in the field of analytical chemistry for the selective and sensitive detection of specific compounds (Shi et al., 2015).
Corrosion Inhibition Derivatives of dimethylphenylboronic acid, such as dimethoxyphenylboronic acid, have been studied for their potential as corrosion inhibitors. This research is relevant in the field of materials science, especially for protecting metals like steel in acidic environments (Chafiq et al., 2020).
Agricultural and Horticultural Applications Compounds like 3,4-Dimethylpyrazole phosphate, which share structural similarities with 3,4-dimethylphenylboronic acid, are used as nitrification inhibitors in agriculture and horticulture. They help in reducing nitrate leaching and potentially minimizing greenhouse gas emissions (Zerulla et al., 2001).
Liquid Crystal Research Barbituric acid derivatives with dimethylphenylboronic acid groups have been synthesized and studied for their liquid crystalline properties. This research contributes to the development of new materials with specific optical and electronic properties (Giziroğlu et al., 2014).
Hemicellulose Hydrolysate Purification Boronic acid derivatives, including those similar to 3,4-dimethylphenylboronic acid, have been used in the solvent extraction and purification of sugars from hemicellulose hydrolysates. This process is important in biotechnology, especially for producing high-concentration sugar solutions suitable for fermentation (Griffin & Shu, 2004).
Aza-Friedel–Crafts Reaction Catalysis Compounds like 3-Chlorophenylboronic acid, which are structurally related to 3,4-dimethylphenylboronic acid, are used to catalyze aza-Friedel–Crafts reactions. These reactions are crucial for the synthesis of indole derivatives, important in pharmaceutical and synthetic organic chemistry (Goswami et al., 2015).
Safety And Hazards
3,4-Dimethylphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
Zukünftige Richtungen
Given the unique properties of boronic acids, there is significant interest in extending studies with these compounds in medicinal chemistry to develop new promising drugs . The ability of boronic acids to form reversible covalent bonds with diols makes them valuable for medical diagnostics and biochemistry studies .
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVZJKOYSOFXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370239 | |
| Record name | 3,4-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenylboronic acid | |
CAS RN |
55499-43-9 | |
| Record name | 3,4-Dimethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55499-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)
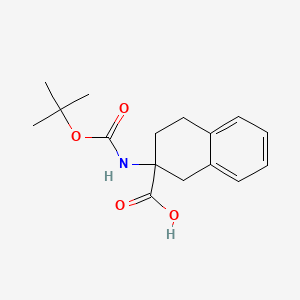
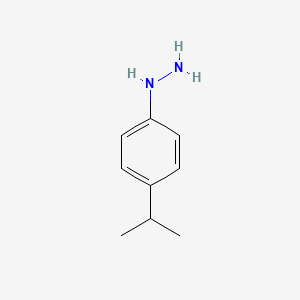
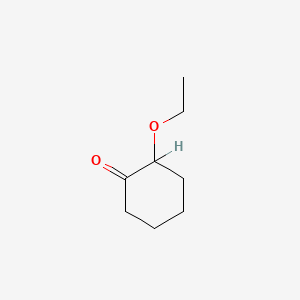
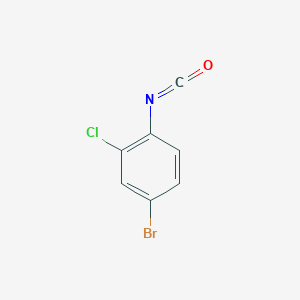
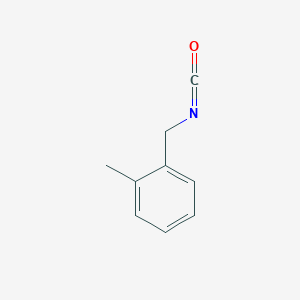
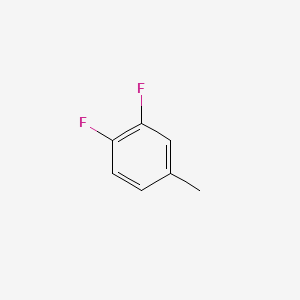
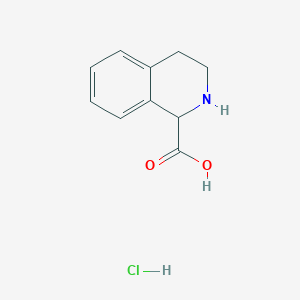
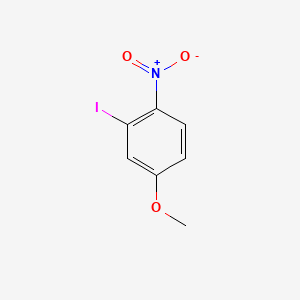
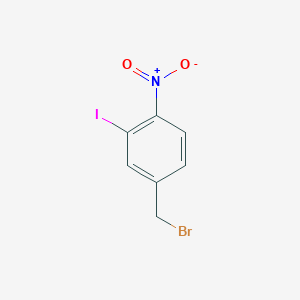
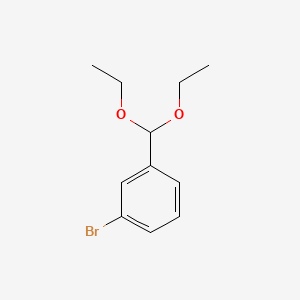

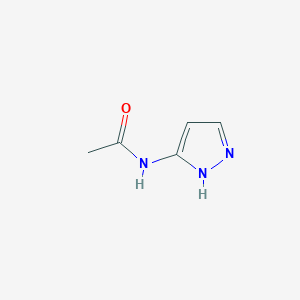
![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)